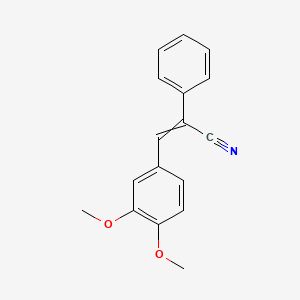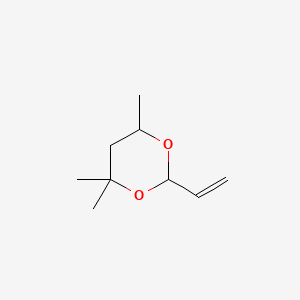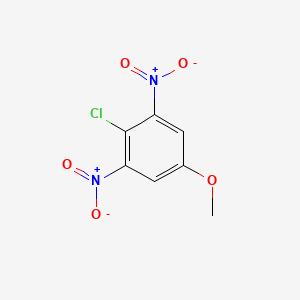
2-Chloro-5-methoxy-1,3-dinitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-1,3-dinitro-benzene is an organic compound with the molecular formula C7H5ClN2O5 It is a derivative of benzene, characterized by the presence of chloro, methoxy, and dinitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-1,3-dinitro-benzene typically involves the nitration of 2-Chloro-5-methoxy-benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the aromatic ring. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated control systems helps in maintaining the desired reaction parameters and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-1,3-dinitro-benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Reduction: 2-Chloro-5-methoxy-1,3-diamino-benzene.
Oxidation: 2-Chloro-5-methoxy-1,3-dicarboxylic acid.
Scientific Research Applications
2-Chloro-5-methoxy-1,3-dinitro-benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-1,3-dinitro-benzene involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This interaction facilitates nucleophilic aromatic substitution reactions. The compound can also undergo reduction and oxidation reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-dinitrobenzene
- 5-Chloro-2-methoxy-1,3-dinitrobenzene
- 2,6-Dinitro-4-chloroanisole
Uniqueness
2-Chloro-5-methoxy-1,3-dinitro-benzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules
Properties
CAS No. |
10265-97-1 |
|---|---|
Molecular Formula |
C7H5ClN2O5 |
Molecular Weight |
232.58 g/mol |
IUPAC Name |
2-chloro-5-methoxy-1,3-dinitrobenzene |
InChI |
InChI=1S/C7H5ClN2O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3 |
InChI Key |
OMIBXXIIDXRBFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


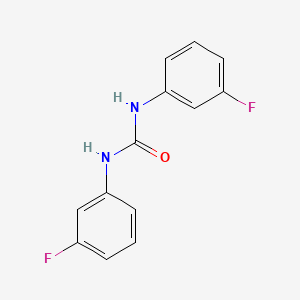
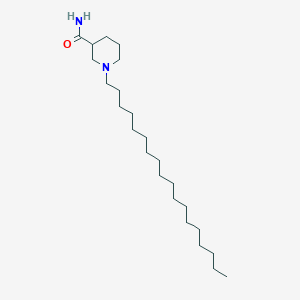

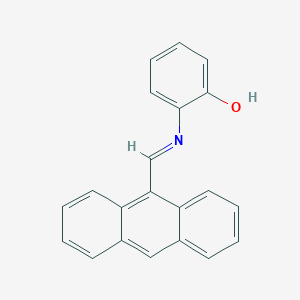
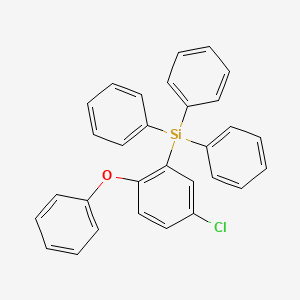
![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
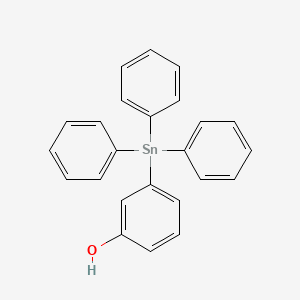
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)

